molecular formula C14H15ClN2O3 B8472814 (3-Chloro-4-isoxazol-5-yl-phenyl)-carbamic Acid Tert-butyl Ester

(3-Chloro-4-isoxazol-5-yl-phenyl)-carbamic Acid Tert-butyl Ester

Cat. No. B8472814
M. Wt: 294.73 g/mol
InChI Key: WZGBTJMVFZAIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-isoxazol-5-yl-phenyl)-carbamic Acid Tert-butyl Ester is a useful research compound. Its molecular formula is C14H15ClN2O3 and its molecular weight is 294.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloro-4-isoxazol-5-yl-phenyl)-carbamic Acid Tert-butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-4-isoxazol-5-yl-phenyl)-carbamic Acid Tert-butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Chloro-4-isoxazol-5-yl-phenyl)-carbamic Acid Tert-butyl Ester

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

tert-butyl N-[3-chloro-4-(1,2-oxazol-5-yl)phenyl]carbamate

InChI

InChI=1S/C14H15ClN2O3/c1-14(2,3)19-13(18)17-9-4-5-10(11(15)8-9)12-6-7-16-20-12/h4-8H,1-3H3,(H,17,18)

InChI Key

WZGBTJMVFZAIFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C2=CC=NO2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [3-chloro-4-(3-dimethylamino-acryloyl)-phenyl]-carbamic acid tert-butyl ester (270 mg) in dioxane (3 ml) is treated with hydroxylamine hydrochloride (122 mg) and the mixture is stirred at room temperature for 10 days. The mixture is diluted with ethyl acetate, washed successively with water, 5% aqueous sodium bicarbonate, saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. The solvent is removed by evaporation under reduced pressure and the resulting residue is chromatographed over silica gel (33% ethyl acetate in hexanes is used as the eluant) to provide the desired product as a colorless solid.
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.